molecular formula C16H16N2O2 B7467840 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one

5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one

Cat. No. B7467840
M. Wt: 268.31 g/mol
InChI Key: TZVMLDNNBYMAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one, also known as MQPA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of quinoline derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one inhibits proteases by binding to the active site of the enzyme and preventing substrate binding. It has been found to be a competitive inhibitor of thrombin, trypsin, and factor Xa. This compound has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit platelet aggregation and thrombus formation, which makes it a potential therapeutic agent for the treatment of thrombosis. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-tumor effects by inhibiting the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one in lab experiments is its high potency as a protease inhibitor. It has been found to be more potent than other commonly used protease inhibitors, such as hirudin and leupeptin. However, one limitation of using this compound is its relatively high cost compared to other protease inhibitors.

Future Directions

There are several future directions for research involving 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one. One area of research is the development of new drugs based on this compound for the treatment of thrombosis, inflammation, and cancer. Another area of research is the investigation of the mechanism of action of this compound and its effects on other proteases and signaling pathways. Finally, the development of new synthesis methods for this compound could lead to cost-effective production of this compound for use in scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research as a potent inhibitor of various proteases. It has been found to have various biochemical and physiological effects and has potential therapeutic applications in the treatment of thrombosis, inflammation, and cancer. Future research involving this compound could lead to the development of new drugs and a better understanding of its mechanism of action.

Synthesis Methods

5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one can be synthesized using a three-step process. The first step involves the condensation of 6-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid with ethyl acetoacetate in the presence of a dehydrating agent. The resulting product is then reduced using hydrogen gas and a palladium catalyst to form 6-methyl-3,4-dihydro-2H-quinoline-1-carbinol. The final step involves the reaction of 6-methyl-3,4-dihydro-2H-quinoline-1-carbinol with 2-pyridinecarboxylic acid in the presence of a dehydrating agent to form this compound.

Scientific Research Applications

5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one has been widely used in scientific research as a potent inhibitor of various proteases, including thrombin, trypsin, and factor Xa. It has also been found to have anticoagulant and anti-inflammatory properties. This compound has been used in the development of new drugs for the treatment of various diseases, including cancer, thrombosis, and inflammation.

properties

IUPAC Name

5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-4-6-14-12(9-11)3-2-8-18(14)16(20)13-5-7-15(19)17-10-13/h4-7,9-10H,2-3,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVMLDNNBYMAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.